8-Hydroxymyristic acid, (S)-

Anti-cancer Structure-activity relationship Melanoma

Research pain point: Absence of pure (S)-8-hydroxytetradecanoic acid for chiral method validation and stereospecific SAR studies. This enantiomer (CAS 938159-85-4) is a synthetic chiral standard (≥98% purity) for LC-MS/MS reference, negative control (non-cytotoxic in G361 assay), and enzymatic stereochemistry probe. • Enables deuterated internal standard-based quantitation. • Defines chain-length activity boundary in ω-hydroxy FA SAR. • Shipped ambient; for R&D use only.

Molecular Formula C14H28O3
Molecular Weight 244.375
CAS No. 938159-85-4
Cat. No. B591408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymyristic acid, (S)-
CAS938159-85-4
Molecular FormulaC14H28O3
Molecular Weight244.375
Structural Identifiers
SMILESCCCCCCC(CCCCCCC(=O)O)O
InChIInChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
InChIKeyOVASNIDFAGGBHJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-8-Hydroxymyristic Acid: Overview and Research Applications


(S)-8-Hydroxymyristic acid (CAS 938159-85-4), also known as (8S)-8-hydroxytetradecanoic acid, is a C14 saturated fatty acid with a stereospecific hydroxyl group at the C8 position [1]. It is the enantiomer of (R)-8-hydroxymyristic acid [2]. Unlike the widely studied 2-hydroxy and 3-hydroxy myristic acid analogs that serve as N-myristoyltransferase (NMT) inhibitors and Lipid A components respectively [3], (S)-8-hydroxymyristic acid is a mid-chain hydroxy fatty acid with a distinct substitution pattern that confers different biochemical properties. Its primary documented relevance lies in serving as a stereochemical reference and as an internal standard in mass spectrometry-based lipidomics when used as a deuterium-labeled analog .

Reference Standard Synthetic (S)-enantiomer for chiral lipidomics method validation
Negative Control Defines inactive chain-length boundary in ω-hydroxy fatty acid SAR studies
Mid-Chain Probe Distinct physicochemical profile from 2- and 3-hydroxy myristic acid analogs

Why (S)-8-Hydroxymyristic Acid Cannot Be Substituted


Substitution of (S)-8-hydroxymyristic acid with more common hydroxy myristic acid analogs is not scientifically valid due to fundamental differences in substitution position, stereochemistry, and resultant biological activity. 2-Hydroxymyristic acid and 3-hydroxymyristic acid exhibit distinct mechanisms of action—NMT inhibition via metabolic activation to 2-hydroxymyristoyl-CoA (Ki = 45 nM) and incorporation into bacterial Lipid A as (R)-3-hydroxymyristate, respectively [1]. In contrast, the C8 hydroxyl position in (S)-8-hydroxymyristic acid renders it a mid-chain hydroxy fatty acid that cannot undergo the same metabolic activation [2]. Furthermore, enantiomeric specificity is critical: (R)-8-hydroxymyristic acid is a naturally occurring insect-derived compound, whereas the (S)-enantiomer (CAS 938159-85-4) is synthetic and serves distinct analytical and stereochemical reference functions . The following evidence demonstrates that substitution by generic hydroxy myristic acids would invalidate stereospecific assays and confound structure-activity relationship studies.

Target
Substitute Risk
(S)-8-Hydroxymyristic acid
2-Hydroxymyristic acid: α-hydroxy enables NMT inhibition; C8 hydroxyl cannot undergo CoA activation.
Single (S)-enantiomer
Racemic 8-hydroxymyristic acid: compromises stereochemical assignment in chiral analysis.
Synthetic (S)-enantiomer
(R)-8-Hydroxymyristic acid: naturally occurring insect enantiomer; may shift biosynthetic interpretation.

(S)-8-Hydroxymyristic Acid: Key Differentiation Evidence


Cytotoxicity Profile: ω-Hydroxy Chain Length Dependence

In a direct comparative study of ω-hydroxy fatty acids against human melanoma G361 cells, ω-hydroxymyristic acid (14-carbon chain with terminal ω-hydroxyl) exhibited no detectable growth-inhibiting or cytotoxic activity, in stark contrast to ω-hydroxystearic acid (18-carbon) and ω-hydroxypalmitic acid (16-carbon) which showed strong and moderate activity respectively [1]. This establishes a clear structure-activity boundary where the 14-carbon ω-hydroxy fatty acid is inactive as an anti-cancer agent, confirming that chain length is a critical determinant of biological activity [1].

ω-Hydroxy Cytotoxicity SAR
Head-to-head
No detectable activity vs. strong (C18) and moderate (C16) activity
Supports cell-model endpoint review; negative response for C14 ω-hydroxy.
Melanoma G361 cells; dose-/time-dependent assays.
Anti-cancer Structure-activity relationship Melanoma

Stereochemical Reference Standard for Chiral Lipidomics

(S)-8-Hydroxymyristic acid (CAS 938159-85-4) is the defined synthetic enantiomer, distinguished from naturally occurring (R)-8-hydroxymyristic acid produced by the insect genus Laccifer . The (S)-enantiomer is specifically utilized as a reference standard for chiral separation and stereochemical assignment in lipid analysis. Its deuterium-labeled analog, (8S)-8-Hydroxy-tetradecanoic Acid-d11, enables precise quantification of endogenous fatty acids in complex biological matrices via mass spectrometry .

Chiral Reference Identity
Class-level
(S)-enantiomer; synthetic; deuterated analog for MS.
Supports chiral separation validation; enantiomeric purity context.
Sources limited; confirm certificate of analysis.
Analytical chemistry Stereochemistry Mass spectrometry

Distinct Physicochemical Properties from Mid-Chain Hydroxylation

(8S)-8-Hydroxytetradecanoic acid possesses a mid-chain hydroxyl group at C8, resulting in distinct physicochemical parameters compared to terminal ω-hydroxy or proximal 2-hydroxy/3-hydroxy analogs. Predicted LogP is 3.90, with LogD (pH 7.4) of 0.99, indicating substantially different hydrophobicity and ionization behavior relative to myristic acid (LogP ~6.0) and 2-hydroxymyristic acid [1]. The compound has 12 freely rotatable bonds, a polar surface area of 58 Ų, and two hydrogen bond donors, properties that influence membrane permeability and protein binding [1].

Physicochemical Profile
Class-level
LogP 3.90, LogD (pH 7.4) 0.99, polar surface area 58 Ų.
Distinct hydrophobicity vs. myristic acid; supports membrane interaction studies.
Predicted; experimental verification recommended.
Lipidomics Physicochemical properties Fatty acid metabolism

Class-Level Distinction from NMT Inhibitor 2-Hydroxymyristic Acid

While direct comparative data for (S)-8-hydroxymyristic acid versus 2-hydroxymyristic acid are not available, the mechanistic distinction between mid-chain and α-hydroxy substitution is well established. 2-Hydroxymyristic acid acts as a prodrug that is metabolically activated to 2-hydroxymyristoyl-CoA, a potent competitive inhibitor of N-myristoyltransferase with Ki = 45 nM [1]. The C2 hydroxyl is essential for this activation pathway; a C8 hydroxyl would preclude formation of the requisite α-hydroxy CoA thioester [2]. This structural incompatibility confirms that (S)-8-hydroxymyristic acid cannot serve as an NMT inhibitor and must be considered a distinct chemical entity for experimental design.

NMT Inhibition Mechanism
Supporting evidence
C2 hydroxyl required for CoA activation; 2-OH-myristoyl-CoA Ki 45 nM.
Mechanistic incompatibility; confirms distinct research utility.
Select 2-hydroxy analog for NMT studies.
N-myristoyltransferase Enzyme inhibition Structure-activity relationship

(S)-8-Hydroxymyristic Acid: Recommended Applications


Chiral Lipidomics Reference Standard

(S)-8-Hydroxymyristic acid serves as a high-purity enantiomeric reference standard for developing and validating chiral separation methods for mid-chain hydroxy fatty acids in biological samples . Its deuterium-labeled analog, (8S)-8-Hydroxy-tetradecanoic Acid-d11, is specifically employed as an internal standard in quantitative LC-MS/MS workflows to accurately measure endogenous fatty acid concentrations in plasma, cellular lysates, and tissue extracts, leveraging the 11 Da mass shift for reliable isotope dilution analysis . This application is grounded in the compound's defined stereochemistry and the availability of isotopically labeled derivatives.

Negative Control for ω-Hydroxy Fatty Acid SAR Studies

Based on the direct comparative evidence that ω-hydroxymyristic acid exhibits no growth-inhibiting or cytotoxic activity against human melanoma G361 cells, while longer-chain ω-hydroxy fatty acids show potent activity, (S)-8-hydroxymyristic acid can be strategically procured as a negative control or to define the lower chain-length boundary of biological activity in structure-activity relationship studies of ω-hydroxy fatty acids . This application ensures that observed effects are correctly attributed to chain-length-dependent mechanisms rather than non-specific fatty acid toxicity.

Mid-Chain Hydroxy Fatty Acid Probe for Lipid Research

The distinct physicochemical properties of (S)-8-hydroxymyristic acid—including LogP of 3.90, LogD (pH 7.4) of 0.99, and polar surface area of 58 Ų—make it a valuable probe for investigating how mid-chain hydroxylation affects fatty acid transport, membrane partitioning, and protein-lipid interactions . Unlike 2-hydroxy or 3-hydroxy myristic acid analogs, the C8 hydroxyl position introduces a kink in the acyl chain that may differentially influence incorporation into phospholipids, binding to fatty acid-binding proteins, or interaction with metabolic enzymes. This scenario is directly supported by the compound's predicted physicochemical parameters.

Stereochemical Probe for Natural Product Biosynthesis

Given that (R)-8-hydroxymyristic acid is a naturally occurring compound produced by the insect genus Laccifer, the synthetic (S)-enantiomer serves as a stereochemical probe to investigate enzymatic stereospecificity in insect fatty acid hydroxylase systems and to distinguish biosynthetic from non-enzymatic hydroxylation pathways . This application leverages the compound's defined stereochemistry and the known natural occurrence of the opposite enantiomer.

Application
Selection Property
Validation Focus
Chiral lipidomics reference workflow
Enantiomeric identity
Stereochemical assignment accuracy
Negative control for ω-hydroxy SAR
Chain-length specificity
Cell-model endpoint differentiation
Mid-chain hydroxylation lipid probe
Physicochemical profile
Membrane partitioning behavior review
Biosynthetic stereochemical probe
Enantiomer-specific attribution
Enzymatic hydroxylase specificity review

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